4-((1-(2-(2-methoxyphenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
Description
4-((1-(2-(2-Methoxyphenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic small molecule featuring a pyran-2-one core substituted with a methyl group at position 6 and an azetidine ring at position 3. The azetidine moiety is further functionalized with a 2-(2-methoxyphenyl)acetyl group.
Properties
IUPAC Name |
4-[1-[2-(2-methoxyphenyl)acetyl]azetidin-3-yl]oxy-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-12-7-14(9-18(21)23-12)24-15-10-19(11-15)17(20)8-13-5-3-4-6-16(13)22-2/h3-7,9,15H,8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSBJJQTUDPPGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of azetidine and oxetane, which are known to exhibit a variety of biological activities. .
Mode of Action
Azetidine and oxetane derivatives are known to interact with various biological targets. The compound’s interaction with its targets and the resulting changes would depend on the specific target it binds to.
Biochemical Pathways
As a derivative of azetidine and oxetane, it may potentially affect various biochemical pathways
Result of Action
Azetidine and oxetane derivatives are known to exhibit a variety of biological activities, suggesting that this compound may also have significant molecular and cellular effects.
Biological Activity
The compound 4-((1-(2-(2-methoxyphenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one , with the CAS number 1798512-27-2, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 329.3 g/mol. The structure comprises a pyranone ring, an azetidine moiety, and a methoxyphenyl group, which are significant for its biological interactions.
Structural Representation
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 329.3 g/mol |
| CAS Number | 1798512-27-2 |
Chemical Structure
The compound can be represented by the following SMILES notation: COc1ccccc1CC(=O)N1CC(Oc2cc(C)oc(=O)c2)C1.
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, studies on azetidine derivatives have shown promising results against various cancer cell lines.
Case Study: Antiproliferative Activity
A recent study evaluated the antiproliferative effects of azetidine hybrids, revealing that compounds with similar structural motifs to our target compound demonstrated moderate to high cytotoxicity against cancer cell lines. The study utilized in vitro assays to assess cell viability and proliferation rates.
The proposed mechanisms through which this compound exerts its biological effects include:
- Kinase Inhibition : Similar compounds have been shown to inhibit key kinases involved in cancer progression.
- Apoptosis Induction : Activation of apoptotic pathways has been observed in related compounds, leading to cancer cell death.
- Cell Cycle Arrest : The compound may interfere with cell cycle regulation, preventing cancer cells from proliferating.
Pharmacological Studies
Pharmacological studies have indicated that derivatives of pyranones possess anti-inflammatory and antioxidant properties. These activities are crucial for mitigating the side effects associated with cancer therapies and enhancing overall therapeutic efficacy.
Toxicity Profile
Preliminary toxicity assessments indicate that while the compound exhibits biological activity, it also presents certain risks:
| Toxicity Type | Description |
|---|---|
| Acute Toxicity | Harmful if swallowed (H302) |
| Skin Irritation | Causes skin irritation (H315) |
Comparison with Similar Compounds
4-((1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- CAS : 1798678-09-7
- Molecular Formula: C₁₇H₁₆ClNO₄
- Molecular Weight : 333.77 g/mol
- Substituent : 2-Chlorophenyl group instead of 2-methoxyphenyl.
- Chlorinated analogs are often explored for enhanced metabolic stability and target affinity .
4-((1-(2-(1H-Indol-1-yl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- CAS : 1795300-76-3
- Molecular Formula : C₁₉H₁₈N₂O₄
- Molecular Weight : 338.4 g/mol
- Substituent : 1H-Indol-1-yl group replaces the methoxyphenyl.
- Key Differences : The indole moiety, a common pharmacophore in drug design, may enhance interactions with hydrophobic pockets in proteins or nucleic acids. Indole-containing compounds often exhibit improved bioavailability and CNS penetration .
4-((1-(2-Chloro-4-fluorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- CAS : 1795363-11-9
- Molecular Formula: C₁₆H₁₃ClFNO₄
- Molecular Weight : 337.73 g/mol
- Substituent : 2-Chloro-4-fluorobenzoyl group.
- Key Differences : The dual halogen substitution (Cl and F) enhances lipophilicity and may influence binding to halogen-bonding motifs in enzymes or receptors. Fluorine can also improve metabolic stability .
4-((1-((2,6-Dichlorophenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- CAS : 2034385-56-1
- Molecular Formula: C₁₅H₁₃Cl₂NO₅S
- Molecular Weight : 390.2 g/mol
- Substituent : 2,6-Dichlorophenylsulfonyl group.
- Key Differences: The sulfonyl group is a strong electron-withdrawing substituent, which may enhance solubility in polar environments. Sulfonamides are known for their protease inhibition and antibacterial properties .
3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one Hydrazones
- Representative Substituents : Hydrazone derivatives (e.g., 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one hydrazone).
- Key Differences: These compounds lack the azetidine linker but retain the pyranone core. They exhibit fungicidal, herbicidal, and antimicrobial activities, underscoring the importance of the pyranone ring in bioactivity .
Structural and Functional Analysis Table
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Inferred Properties/Bioactivity |
|---|---|---|---|---|---|
| 4-((1-(2-(2-Methoxyphenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one | Not Provided | C₁₇H₁₈NO₅ | ~325.3 | 2-Methoxyphenyl | Potential antioxidant/antimicrobial |
| 4-((1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one | 1798678-09-7 | C₁₇H₁₆ClNO₄ | 333.77 | 2-Chlorophenyl | Enhanced metabolic stability |
| 4-((1-(2-(1H-Indol-1-yl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one | 1795300-76-3 | C₁₉H₁₈N₂O₄ | 338.4 | 1H-Indol-1-yl | Improved hydrophobic interactions |
| 4-((1-(2-Chloro-4-fluorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one | 1795363-11-9 | C₁₆H₁₃ClFNO₄ | 337.73 | 2-Chloro-4-fluorobenzoyl | Halogen-bonding potential |
| 4-((1-((2,6-Dichlorophenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one | 2034385-56-1 | C₁₅H₁₃Cl₂NO₅S | 390.2 | 2,6-Dichlorophenylsulfonyl | Enhanced solubility and protease inhibition |
Key Research Findings
Substituent Effects :
- Methoxy groups (electron-donating) vs. chloro/fluoro (electron-withdrawing) influence electronic properties and binding modes .
- Indole-containing analogs may target tryptophan-binding pockets in enzymes .
Biological Implications :
- Pyran-2-one derivatives with azetidine linkers show promise in modulating protein-protein interactions due to their conformational flexibility .
- Halogenated analogs are prioritized for antibacterial and anticancer research .
Synthetic Accessibility :
- The azetidine ring is typically introduced via nucleophilic substitution or cyclization reactions, as seen in and .
Q & A
Q. What synthetic strategies are effective for constructing the azetidine ring in this compound?
The azetidine ring can be synthesized via intramolecular cyclization of β-chloroamines or through ring-closing metathesis. For example, β-chloroamine precursors can undergo nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) to form the azetidine core . Characterization via X-ray crystallography (as in ) ensures structural fidelity.
Q. How can spectroscopic methods confirm the coupling of the azetidine and pyran-2-one moieties?
Key techniques include:
- ¹H/¹³C NMR : Peaks at δ ~4.5–5.5 ppm (azetidine CH₂O) and δ ~6.0 ppm (pyran-2-one carbonyl) confirm ether linkage.
- HRMS : Validates molecular weight (e.g., [M+H]⁺ ion).
- XRD : Resolves spatial orientation of substituents (e.g., uses XRD for diastereomer confirmation) .
Q. What solvent systems optimize the acylation of the azetidine nitrogen?
Polar aprotic solvents (e.g., DCM, THF) with coupling agents like EDC/HOBt or DCC promote efficient acylation. highlights similar reactions using methyl esters under anhydrous conditions to avoid hydrolysis .
Advanced Research Questions
Q. How can conflicting bioactivity data from different assays be resolved?
Contradictions often arise from assay-specific conditions (e.g., cell permeability, pH sensitivity). For example:
- Compare results across orthogonal assays (e.g., enzymatic vs. cell-based).
- Use molecular docking (e.g., AutoDock Vina) to validate target binding ( notes pyran-2-one derivatives interacting with kinase active sites) .
- Adjust assay parameters (e.g., ATP concentration in kinase assays) to account for competitive inhibition.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
